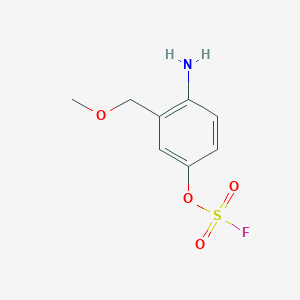

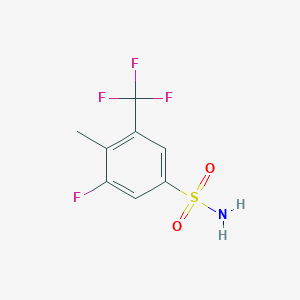

![molecular formula C26H27N3O4 B2864164 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea CAS No. 1022326-43-7](/img/structure/B2864164.png)

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .

Synthesis Analysis

Based on previous experience of the application of intramolecular α-amidoalkylation for the synthesis of isoquinoline compounds, this compound has been successfully obtained using triflic acid absorbed on silica, as a green catalyst, in an intramolecular α-amidoalkylation reaction .Molecular Structure Analysis

The replacement of the 1-(4-fluorophenyl)piperazine with the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety significantly increased the affinity for the sigma-2 receptor (Ki = 2.5 and 0.43 nM) and the selectivity over the sigma-1 receptor subtype (179-fold and > 1000 fold, respectively) .Chemical Reactions Analysis

The compound was obtained from alcohol 4b (1.06 g, 5.2 mmol) and dihydroisoquinoline 2 (2 g, 10.4 mmol, method A) or 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (0.98 g, 5.2 mmol, method B) in o-xylene (30 ml) .Physical And Chemical Properties Analysis

Radioligand binding studies demonstrated that the compound had preferential affinity for sigma-2 receptor compared with sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter .Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea belongs to a class of compounds with significant relevance in chemical synthesis and biological research. Research has shown that similar compounds, like methyl o-acylphenylacetates, can react with urea to yield 1-aryl-3-hydroxyisoquinolines, indicating potential applications in the synthesis of complex organic compounds (Nowicki & Fabrycy, 1976). Furthermore, the biological activity of some 1-aryl-3-hydroxyisoquinolines, particularly their effects on bacteria, has been a subject of study, suggesting potential antimicrobial applications.

Novel Compounds and Antiproliferative Screening

Novel compounds with structures similar to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea have been synthesized and evaluated for biological activities. For instance, urea and bis-urea derivatives with hydroxyphenyl or halogenphenyl substituents have shown significant antiproliferative effects in vitro against various cancer cell lines, highlighting their potential in cancer research and drug development (Perković et al., 2016).

Isoquinoline and Quinazoline Derivatives as Receptor Antagonists

Isoquinoline and quinazoline urea derivatives, closely related to the compound , have been identified as antagonists for human adenosine A(3) receptors. This suggests potential applications in the development of drugs targeting these receptors, which are implicated in various physiological processes (van Muijlwijk-Koezen et al., 2000).

Applications in Drug Design and Pharmacology

Research has demonstrated that compounds similar to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea can be potent inhibitors of mutant and wild-type BRAF kinase, indicating their potential in the design of cancer therapeutics (Holladay et al., 2011). Furthermore, the synthesis of tetrahydroisoquinolines, which share structural similarities with the compound, has been explored for potential neuroleptic activity, expanding their relevance in neurological research and drug development (Ellefson et al., 1980).

Metabolic Pathways in Pharmacokinetics

Metabolism studies of compounds structurally akin to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea, such as HM-30181, have been conducted to understand their metabolic pathways in rats. Such studies are crucial in pharmacokinetics, aiding in the development of drugs with improved efficacy and safety profiles (Paek et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-31-23-7-5-4-6-21(23)29-26(30)28-19-10-8-17(9-11-19)14-22-20-16-25(33-3)24(32-2)15-18(20)12-13-27-22/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWXCKQTZUJCPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(2-Fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2864082.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)

![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B2864090.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)

![5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2864092.png)

![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)

![Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)